molecular formula C9H12N2O B13987264 2-Methyl-n-(pyridin-3-yl)propanamide CAS No. 32405-64-4

2-Methyl-n-(pyridin-3-yl)propanamide

Cat. No.: B13987264
CAS No.: 32405-64-4
M. Wt: 164.20 g/mol
InChI Key: VXJZLBYJHVUABY-UHFFFAOYSA-N
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Description

2-Methyl-n-(pyridin-3-yl)propanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide moiety, with a methyl group at the second position of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-n-(pyridin-3-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired amide product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-n-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halides or alkoxides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-n-(pyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-n-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar structure but differ in the position of the pyridine ring attachment.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but can undergo similar chemical reactions.

Uniqueness

2-Methyl-n-(pyridin-3-yl)propanamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a methyl group.

Properties

CAS No.

32405-64-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h3-7H,1-2H3,(H,11,12)

InChI Key

VXJZLBYJHVUABY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CN=CC=C1

Origin of Product

United States

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